4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide
Overview
Description
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3, (H,13,15)/t8-/m1/s1 . The molecular weight of the compound is 272.14 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.14 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Studies have explored the synthesis of narwedine-type enones through photochemical cyclization involving compounds related to 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide. This process is significant in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).
2. Zinc Phthalocyanine Derivatives for Photodynamic Therapy
Research has been conducted on zinc phthalocyanine derivatives substituted with benzamide groups, including those similar to this compound, for their potential in photodynamic therapy. These compounds demonstrate high singlet oxygen quantum yield, making them promising for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
3. Antagonist Synthesis in Medicinal Chemistry
Research includes the synthesis of novel CCR5 antagonists, which are important in medicinal chemistry for treating conditions like HIV/AIDS. Compounds related to this compound have been used as intermediates in the synthesis of these antagonists (Bi, 2015).
4. Antipsychotic Metabolites Synthesis
There is research on the synthesis of metabolites related to antipsychotic drugs, such as remoxipride, using derivatives of benzamide, including structures similar to this compound. These studies are crucial for understanding drug metabolism and designing better therapeutic agents (Gawell, Hagberg, Högberg, & Widman, 1989).
5. Biological Activity of Pyrrole and Pyrrolidine Compounds
Research into the synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide reveals the importance of such structures in pharmaceutical development, particularly in terms of their antibacterial and antifungal activities (Mehta, 2013).
6. Electrochemical and Magnetic Properties in Chemistry
Studies on the electrochemical and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including compounds related to this compound, have been conducted. These findings are essential for advancements in materials chemistry and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBOFBCXUFUPO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N[C@H](C)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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